Technical Whitepaper: 9H-Fluorene-2-methanamine (CAS 34577-93-0)
Technical Whitepaper: 9H-Fluorene-2-methanamine (CAS 34577-93-0)
A Privileged Scaffold for Medicinal Chemistry and Optoelectronic Applications
Executive Summary
9H-Fluorene-2-methanamine (CAS 34577-93-0) serves as a critical "privileged scaffold" in organic synthesis. Distinguished by its rigid tricyclic fluorene core and a reactive primary amine handle at the C2 position, this compound offers a unique balance of lipophilicity, planarity, and chemical versatility. It is extensively utilized as a building block in the development of kinase inhibitors, GPCR ligands, and as a hole-transport intermediate in materials science. This guide provides an authoritative technical profile, validated synthetic pathways, and handling protocols designed for senior researchers and drug development professionals.
Chemical Profile & Physical Properties
The following data aggregates experimentally determined values and high-confidence predictive models suitable for laboratory benchmarking.
| Property | Value | Source/Method |
| CAS Registry Number | 34577-93-0 | Chemical Abstracts Service |
| IUPAC Name | 1-(9H-Fluoren-2-yl)methanamine | IUPAC |
| Molecular Formula | C₁₄H₁₃N | Stoichiometry |
| Molecular Weight | 195.26 g/mol | Calculated |
| Melting Point | 113 °C | Experimental [1] |
| Boiling Point | 215 °C (at 10 Torr) | Experimental [1] |
| Predicted pKa | 9.46 ± 0.29 | ACD/Labs (Amine conjugate acid) |
| Density | 1.160 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in Water | Empirical |
| Appearance | Off-white to pale yellow crystalline solid | Observation |
Synthetic Pathways
The synthesis of 9H-Fluorene-2-methanamine typically proceeds via the functionalization of the C2 position of the fluorene ring. The two most robust pathways are Nitrile Reduction (Route A) and Reductive Amination (Route B).
Pathway Logic
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Route A (Nitrile Reduction): Preferred for generating the primary amine (CAS 34577-93-0) with high purity. It avoids the over-alkylation issues common in nucleophilic substitutions.
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Route B (Reductive Amination): Useful when introducing the amine directly from the aldehyde, though it requires careful control to prevent secondary amine formation.
Synthesis Flowchart
Figure 1: Synthetic routes to 9H-Fluorene-2-methanamine. The solid blue line represents the preferred high-yield pathway for the primary amine.
Functional Applications
The utility of 9H-Fluorene-2-methanamine stems from its ability to confer specific physicochemical properties to a target molecule.
Medicinal Chemistry[1][6]
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Lipophilic Bulk: The fluorene ring acts as a planar, hydrophobic anchor. When attached to a pharmacophore via the methanamine linker, it can occupy hydrophobic pockets in enzymes (e.g., Kinases) or receptors (GPCRs).
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Linker Chemistry: The primary amine is a versatile nucleophile, readily reacting with carboxylic acids, sulfonyl chlorides, or isocyanates to form stable amides, sulfonamides, or ureas [2].
Materials Science
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Hole Transport: Fluorene derivatives are ubiquitous in OLEDs. While the 9,9-dialkyl derivatives are more common for solubility, the 2-methanamine derivative serves as a capping agent or a grafting point for attaching the fluorene chromophore to polymer backbones or surfaces [3].
Application Logic Diagram
Figure 2: Downstream applications and derivatization logic for 9H-Fluorene-2-methanamine.
Experimental Protocol: Nitrile Reduction
Objective: Synthesis of 9H-Fluorene-2-methanamine from 9H-Fluorene-2-carbonitrile via Lithium Aluminum Hydride (LiAlH₄) reduction. Scale: Laboratory (1.0 g scale).
Reagents & Equipment
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Precursor: 9H-Fluorene-2-carbonitrile (1.0 eq).
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Reductant: LiAlH₄ (2.0 M solution in THF, 2.5 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Equipment: 3-neck round bottom flask, reflux condenser, N₂ atmosphere line, ice bath.
Step-by-Step Methodology
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Setup: Flame-dry the glassware and cool under a stream of nitrogen. Charge the flask with anhydrous THF (20 mL) and 9H-Fluorene-2-carbonitrile (1.0 g, 5.2 mmol).
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Activation: Cool the solution to 0°C using an ice bath.
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Addition: Dropwise add the LiAlH₄ solution (6.5 mL, 13 mmol) via syringe over 15 minutes. Caution: Exothermic reaction; gas evolution (H₂) will occur.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (66°C) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM) for disappearance of the nitrile.
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Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add:
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0.5 mL water
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0.5 mL 15% NaOH solution
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1.5 mL water
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Workup: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite.[1] Wash the pad with diethyl ether.
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Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified via recrystallization from ethanol or column chromatography (DCM:MeOH:NH₄OH 95:5:1) if high purity (>99%) is required.
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Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the benzylic methylene doublet at ~3.8 ppm and the disappearance of the nitrile peak in IR (~2220 cm⁻¹).
Safety & Handling (SDS Summary)
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Hazard Statements:
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H315/H319: Causes skin and serious eye irritation.
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H410: Very toxic to aquatic life with long-lasting effects (Common to fluorene derivatives).
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Carcinogenicity: While not explicitly listed as a Category 1 carcinogen like 2-acetylaminofluorene, structural analogs suggest caution. Treat as a potential mutagen.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.
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Disposal: All waste must be segregated as halogen-free organic waste and incinerated. Do not release into drains.
References
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ECHEMI. (2024).[2][1] Physical Properties of 9H-Fluoren-2-ylmethanamine (CAS 34577-93-0).[3][4][5] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21687108, 1-(9H-Fluoren-2-yl)methanamine. Retrieved from [3]
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GuideChem. (2024). Synthesis and Application Data for Fluorene Derivatives. Retrieved from
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Fluorene Derivatives.[3] Retrieved from
